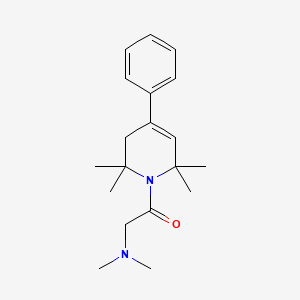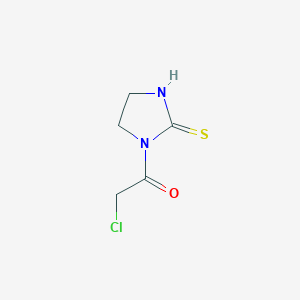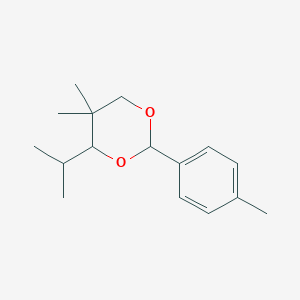![molecular formula C15H12N2O B13946941 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 53052-47-4](/img/structure/B13946941.png)
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The structure of this compound consists of a pyrido[1,2-a]pyrimidinone core with a methyl group at the 6-position and a phenyl group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a one-pot tandem CuI-catalyzed C–N bond formation/intramolecular amidation reaction at 130°C in dimethylformamide (DMF) has been reported . This method allows for the preparation of multi-substituted pyrido[1,2-a]pyrimidin-4-ones with good functional group tolerance and broad substrate scope.
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of metal-free chalcogenation reactions, such as sulfenylation and selenylation, has been explored to achieve high yields and broad functional group tolerance . These methods are operationally simple and can be executed on a gram scale, making them suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Substitution reactions, such as sulfenylation and selenylation, can introduce different substituents at specific positions.
Common Reagents and Conditions
Sulfenylation: Aryl sulfonyl hydrazides, arylsulfonyl chlorides, sulfinic acids, sodium sulfinates, and thiols are commonly used as sulfenylating agents.
Selenylation: Diselenides and selenylating agents are used under mild reaction conditions to introduce selenium atoms.
Major Products
The major products formed from these reactions include various derivatives with sulfenyl or selenyl groups at the 3-position of the pyrido[1,2-a]pyrimidinone core .
Wissenschaftliche Forschungsanwendungen
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, sulfenylation and selenylation reactions suggest a radical mechanistic pathway .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one can be compared with other similar compounds, such as:
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-: This compound has a similar core structure but lacks the phenyl group at the 3-position.
4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl-: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
53052-47-4 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
6-methyl-3-phenylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H12N2O/c1-11-6-5-9-14-16-10-13(15(18)17(11)14)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI-Schlüssel |
IWZFFFOCUCZNBH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC2=NC=C(C(=O)N12)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Aziridine, 2-methyl-1-[3,3,3-trifluoro-1-oxo-2-(trifluoromethyl)propyl]-](/img/structure/B13946865.png)


![4-[1-[3-Amino-4-(trifluoromethoxy)benzoyl]-4-piperidyl]benzonitrile](/img/structure/B13946879.png)





![2-[(2-Chloro-4-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13946915.png)
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(isopropylamino)propan-1-ol](/img/structure/B13946920.png)


